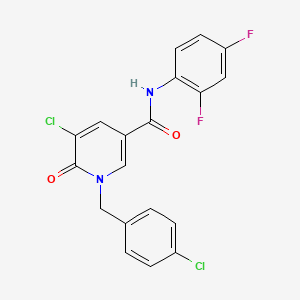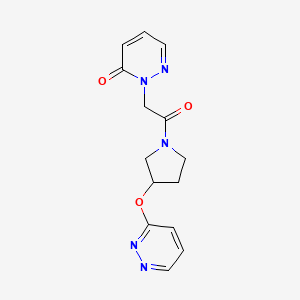![molecular formula C25H26N4O2S B2571412 N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 912912-55-1](/img/structure/B2571412.png)
N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The compound also features a thieno[2,3-c]pyrazole ring, which is a fused ring system containing sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the morpholine ring, the thieno[2,3-c]pyrazole ring, and the amide group. These functional groups could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could participate in hydrolysis or condensation reactions. The morpholine ring could potentially undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups it contains. For example, the presence of the morpholine ring could potentially increase the compound’s solubility in water .Scientific Research Applications
Enzyme Inhibitory Activity
N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide and its derivatives have been synthesized and evaluated for their enzyme inhibitory activities. These compounds have shown significant inhibition against various enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), indicating potential for therapeutic applications in conditions where enzyme modulation is beneficial. Molecular docking studies have revealed that these compounds exhibit good binding affinities to the active sites of these enzymes, suggesting a mechanism of action that involves significant interactions at these sites (Cetin, Türkan, Bursal, & Murahari, 2021).
Antiobesity Activity
Another area of application for compounds within the same chemical family involves their evaluation for appetite suppression and body weight reduction in animal models. Specific analogs have demonstrated significant in vivo antiobesity activity, attributed to their antagonism of the CB1 receptor. These findings are supported by molecular modeling studies that confirm the interaction of these compounds with the CB1 receptor, similar to known CB1 receptor antagonists. This research suggests a potential pathway for developing new treatments for obesity (Srivastava et al., 2007).
Antimicrobial Activity
The synthesis of novel derivatives containing this compound has also been explored for their antimicrobial properties. These compounds have been evaluated against different bacterial and fungal strains, showing promising results that indicate potential for the development of new antimicrobial agents. The presence of electron-withdrawing groups in these compounds has been observed to enhance antimicrobial activity, providing insight into the structure-activity relationships critical for the design of potent antimicrobial drugs (Desai, Patel, & Dave, 2016).
Future Directions
Mechanism of Action
Target of Action
The compound contains a morpholine ring, a pyrazole ring, and a thiophene ring. Compounds containing these structures are known to have various biological activities. For instance, morpholine derivatives are known to exhibit antifungal, antitumor, and CNS activities . Pyrazole derivatives have been reported to possess anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, and antipyretic properties . Thiophene derivatives are known for their anti-inflammatory, analgesic, antipyretic, and antimicrobial activities . .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from inhibitory to stimulatory effects, and can influence a variety of biochemical reactions .
Cellular Effects
Similar compounds have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been found to exhibit changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been found to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters or binding proteins, and can influence the compound’s localization or accumulation .
Subcellular Localization
Similar compounds have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1,3-diphenylthieno[2,3-c]pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c30-24(26-12-7-13-28-14-16-31-17-15-28)22-18-21-23(19-8-3-1-4-9-19)27-29(25(21)32-22)20-10-5-2-6-11-20/h1-6,8-11,18H,7,12-17H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAFHKYCSQVDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC3=C(S2)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2571329.png)
![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]but-2-ynamide](/img/structure/B2571330.png)

![1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B2571332.png)



![3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2571342.png)
![N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-4-iodobenzenesulfonamide](/img/structure/B2571344.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2571345.png)


![N-[cyano(2,4-difluorophenyl)methyl]-4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2571350.png)
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide](/img/structure/B2571351.png)